molecular formula C15H22N2OS B5348792 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane

1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane

Cat. No. B5348792
M. Wt: 278.4 g/mol
InChI Key: ZSVKSLYNYAAQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane, also known as MTBD, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTBD is a diazepane derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane is a potent GABA-A receptor agonist that binds to the benzodiazepine site of the receptor. This binding results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been shown to increase the activity of GABA-A receptors in the brain, leading to an increase in the inhibitory effects of GABA.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane. One area of research is the development of more potent and selective GABA-A receptor ligands based on the structure of this compound. Another area of research is the investigation of the potential therapeutic uses of this compound in the treatment of anxiety and depression. Additionally, the study of the biochemical and physiological effects of this compound in various animal models can provide valuable insights into the function of GABA-A receptors in the brain.

Synthesis Methods

The synthesis of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane is a complex process that involves several steps. The initial step involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1,4-diazepane in the presence of a base to yield the final product, this compound.

Scientific Research Applications

1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a ligand for the study of GABA-A receptors and has shown promising results in the treatment of anxiety and depression.

properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-16-7-4-8-17(10-9-16)15(18)14-11-12-5-2-3-6-13(12)19-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVKSLYNYAAQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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